4-Bromoisoquinolin-5-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-65-1 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reduction of 4 Bromo 5 Nitroisoquinoline:the Reduction of the Nitro Group to an Amine is a Fundamental Transformation in Organic Synthesis. Numerous Reagents Can Achieve This Conversion Chemoselectively, Leaving the Aryl Bromide Bond Intact. the Choice of Reducing Agent is Crucial to Avoid Unwanted Side Reactions Like Hydrodehalogenation Removal of the Bromine Atom .
Chiral Synthesis and Enantioselective Approaches for Isoquinoline Derivatives
While this compound itself is an achiral molecule, the isoquinoline scaffold is a core component of numerous chiral natural products and pharmaceuticals. The development of enantioselective methods to synthesize chiral isoquinoline derivatives, particularly tetrahydroisoquinolines, is therefore of significant importance. jh.edumdpi.com These chiral building blocks can serve as precursors for a wide array of more complex, enantiopure isoquinoline-based compounds. The primary strategies for introducing chirality into the isoquinoline framework include asymmetric hydrogenation of dihydroisoquinolines and enantioselective Pictet-Spengler reactions.
Asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is a highly effective method for establishing a stereocenter at the C-1 position. nih.govsns.itmdpi.com This transformation is typically catalyzed by chiral transition metal complexes, most notably those of iridium and rhodium, in combination with chiral phosphine (B1218219) ligands. nih.govrsc.orgnih.gov The choice of ligand is critical for achieving high levels of enantioselectivity. A variety of chiral diphosphine ligands have been developed and successfully applied in the asymmetric hydrogenation of dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in high yields and with excellent enantiomeric excess (ee). nih.govsns.itmdpi.com
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone in the synthesis of tetrahydroisoquinolines. acs.orgnih.gov Enantioselective variants of this reaction have been developed using chiral auxiliaries, chiral Brønsted acids, or chiral metal catalysts to control the stereochemical outcome. nih.govjh.eduacs.orgnih.govorganicreactions.org These methods provide access to a diverse range of optically active 1-substituted tetrahydroisoquinolines.
Table 2: Examples of Enantioselective Synthesis of Chiral Tetrahydroisoquinoline Derivatives
| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Yield (%) | ee (%) |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/(R)-3,5-diMe-Synphos | 1-Aryl-3,4-dihydroisoquinoline | 1-Aryl-1,2,3,4-tetrahydroisoquinoline | High | up to 99 |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium Complex | 1-Aryl-3,4-dihydroisoquinoline | 1-Aryl-1,2,3,4-tetrahydroisoquinoline | High | up to 99 |
| Pictet-Spengler Reaction | Chiral Thiourea/Benzoic Acid | Tryptamine derivative | Tetrahydro-β-carboline | High | High |
| Pictet-Spengler Reaction | Chiral Au(I) Complex | Tryptamine and Arylaldehyde | Tetrahydro-β-carboline | High | up to 95 |
This table provides illustrative examples of enantioselective methods for the synthesis of chiral isoquinoline cores. The specific substrates and products within each reaction type can be varied.
Chemical Reactivity and Transformation of 4 Bromoisoquinolin 5 Amine
Reactions at the Amine Functionality
The primary amino group at the C5 position is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and diazotization, enabling the introduction of diverse functional groups.
The primary amine of 4-Bromoisoquinolin-5-amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. thieme-connect.de This reaction is fundamental for introducing a variety of acyl groups, which can modulate the compound's electronic properties and biological activity. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, which are important pharmacophores. organic-chemistry.orgtargetmol.com These reactions typically proceed under standard conditions, offering a straightforward method for derivatization.
Table 1: Representative Acylation and Sulfonylation Reagents
| Reaction Type | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl chloride | Amide |
| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | Amide |
The nucleophilic character of the amino group allows for its alkylation and arylation. Alkylation can be achieved using alkyl halides, although control of over-alkylation can be a challenge. Arylation, particularly through palladium-catalyzed Buchwald-Hartwig amination, provides a powerful method for forming C-N bonds with various aryl and heteroaryl partners. researchgate.netbeilstein-journals.org While specific examples for this compound are not extensively detailed in the provided literature, reactions on analogous systems, such as 4-aminoquinolines, demonstrate the feasibility of these transformations. For instance, benzylation of a similar quinoline (B57606) derivative has been achieved using benzyl (B1604629) bromide and a base like potassium carbonate.
Table 2: Examples of N-Alkylation/Arylation Reactions on Analogous Scaffolds
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 4-Benzylamino derivative |
As a primary amine, this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. vulcanchem.comijacskros.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration. researchgate.netlibretexts.orgmasterorganicchemistry.comlibretexts.org The resulting C=N double bond of the imine can be a target for further reactions, such as reduction to a secondary amine, or can be part of a larger conjugated system in the design of functional molecules. masterorganicchemistry.com
The general mechanism involves two main stages:
Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon of the aldehyde or ketone.
Dehydration: The resulting hemiaminal intermediate is protonated and eliminates a molecule of water to form the stable imine. libretexts.org
The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com These diazonium intermediates are highly versatile and can undergo a variety of subsequent transformations. nih.govnih.gov
A notable example is the conversion of 5-amino-4-bromoisoquinoline into 4-bromo-5-isoquinolinesulphonyl chloride. In this process, the amine is diazotized at low temperatures (0 to -5 °C) and then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. prepchem.com This transformation provides a key intermediate for the synthesis of various sulfonamides. prepchem.com
Detailed Research Finding: The synthesis of 4-bromo-5-isoquinolinesulphonyl chloride from 5-amino-4-bromoisoquinoline proceeds as follows: A solution of 5-amino-4-bromoisoquinoline in concentrated hydrochloric acid is cooled and treated with an aqueous solution of sodium nitrite. The resulting diazonium salt solution is then added to a solution of sulfur dioxide and cuprous chloride in acetic acid. The reaction mixture is stirred until the evolution of nitrogen gas ceases. Extraction with dichloromethane (B109758) yields the desired 4-bromo-5-isoquinolinesulphonyl chloride. prepchem.com
Reactions Involving the Bromine Substituent
The bromine atom at the C4 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are among the most powerful tools for modifying the isoquinoline (B145761) core at the C4 position. researchgate.netrsc.org The carbon-bromine bond in this compound (or its derivatives) readily participates in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for various cross-coupling reactions. rsc.org
Suzuki-Miyaura Coupling: This reaction couples the bromo-isoquinoline with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgscirp.org It is a highly versatile method for forming C-C bonds and has been successfully applied to 4-bromoisoquinoline (B23445). acs.org A catalyst system using Pd(OAc)₂ with a monophosphine ligand has shown good to excellent yields for the coupling of 4-bromoisoquinoline with heteroaryl boronic acids. acs.org
Table 3: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
| Coupling Partner | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Heteroaryl Boronic Acid | 0.25% Pd(OAc)₂ / Ligand 1* | K₃PO₄ | 4-Heteroaryl-isoquinoline | Good to Excellent | acs.org |
| Aryl Boronic Acid | PdCl₂(Ln@β-CD) | K₃PO₄·7H₂O | 4-Aryl-isoquinoline | Excellent | nih.gov |
*Ligand 1 refers to SPhos as described in the reference.
Stille Coupling: The Stille reaction involves the coupling of the bromo-isoquinoline with an organotin compound, catalyzed by palladium. wikipedia.orguwindsor.ca While direct examples with this compound are sparse in the provided results, related structures like 1-alkoxy-4-bromo-5-nitroisoquinolines have been shown to undergo Stille coupling. bath.ac.uk This indicates the applicability of the reaction to this scaffold, provided the amine group is suitably protected or the reaction conditions are optimized. The reaction mechanism generally involves oxidative addition, transmetalation from the organostannane, and reductive elimination. wikipedia.orgscribd.comlibretexts.org
Heck Reaction: The Heck reaction creates a C-C bond by coupling the bromo-isoquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgchem-station.com This method is particularly useful for synthesizing substituted alkenes. 4-Bromoisoquinoline has been shown to react with acrylate (B77674) esters under Heck conditions to yield α,β-unsaturated esters as single trans isomers in good yields. openmedicinalchemistryjournal.com The reaction is typically catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand. openmedicinalchemistryjournal.comdiva-portal.org
Table 4: Heck Reaction of 4-Bromoisoquinoline
| Alkene | Catalyst / Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100°C | Ethyl (E)-3-(isoquinolin-4-yl)acrylate | 79% | openmedicinalchemistryjournal.com |
Nucleophilic Displacement Reactions
The bromine atom at the C4 position of this compound is susceptible to nucleophilic displacement, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. For instance, Sonogashira coupling with terminal alkynes introduces alkynyl groups at the C4 position. Similarly, Suzuki coupling with boronic acids or their esters affixes aryl or heteroaryl moieties. The Buchwald-Hartwig amination allows for the introduction of various amine functionalities.
A notable application of these displacement reactions is in the synthesis of potent inhibitors for proteins such as Phosphoinositide 3-kinase (PI3K). In one study, a key synthetic step involved the Suzuki coupling of this compound with a pyrimidine (B1678525) boronic acid ester. This reaction proceeded efficiently under palladium catalysis to yield the desired coupled product, which served as a crucial intermediate in the synthesis of the final inhibitor.
Table 1: Examples of Nucleophilic Displacement Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., dioxane/water) | 4-Aryl/heteroaryl-isoquinolin-5-amine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, base (e.g., Et3N), solvent (e.g., THF) | 4-Alkynyl-isoquinolin-5-amine |
Lithiation and Functionalization at the Bromine-Bearing Carbon
Halogen-lithium exchange at the C4 position of this compound provides a powerful method for introducing a variety of functional groups. This process typically involves treating the bromo-compound with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive 4-lithioisoquinolin-5-amine intermediate. This intermediate can then be quenched with a wide range of electrophiles.
For example, this lithiated species can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively. Reaction with carbon dioxide followed by an acidic workup yields the corresponding carboxylic acid. Furthermore, treatment with sulfur or disulfides can introduce a thiol or thioether group. This strategy significantly enhances the synthetic utility of this compound, allowing for the construction of complex molecules with diverse functionalities at the C4 position.
Reactions of the Isoquinoline Heterocycle
The isoquinoline ring system of this compound exhibits reactivity in both its benzene (B151609) and pyridine (B92270) rings.
Nucleophilic Addition to the Pyridine Ring
The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. This reactivity can be enhanced by N-alkylation or N-oxidation of the isoquinoline nitrogen, which further increases the ring's electrophilicity. Reagents such as organolithium compounds or Grignard reagents can add to the C1 position of the pyridine ring. Subsequent oxidation of the resulting dihydroisoquinoline intermediate can restore aromaticity, leading to a C1-substituted isoquinoline.
Oxidation and Reduction Processes of the Isoquinoline Core
The isoquinoline core of this compound can undergo both oxidation and reduction reactions. Oxidation, often with peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), typically occurs at the nitrogen atom to form the corresponding N-oxide. This transformation modifies the electronic properties of the ring system, influencing its reactivity in subsequent steps.
Reduction of the isoquinoline nucleus can be achieved under various conditions to yield dihydro- or tetrahydroisoquinolines. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2), can reduce the pyridine ring selectively. More powerful reducing agents, such as sodium borohydride (B1222165) in the presence of an acid or lithium aluminum hydride, can also be employed to achieve varying degrees of reduction of the heterocyclic core.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| n-butyllithium |
| m-chloroperoxybenzoic acid |
| Palladium on carbon |
| Platinum dioxide |
| Sodium borohydride |
Derivatization Strategies and Synthetic Applications of 4 Bromoisoquinolin 5 Amine
Synthesis of Substituted Isoquinoline (B145761) Analogs for Medicinal Chemistry
The presence of the bromine and amino functionalities on the isoquinoline core of 4-Bromoisoquinolin-5-amine allows for a diverse range of chemical transformations, enabling the synthesis of a wide variety of substituted isoquinoline analogs for medicinal chemistry research. The reactivity of the amino group can be harnessed for the introduction of various substituents, while the bromine atom serves as a handle for cross-coupling reactions.
A key derivatization of this compound involves the transformation of the 5-amino group. For instance, it can be converted into a sulfonyl chloride. This is achieved through a diazotization reaction where a solution of 5-amino-4-bromoisoquinoline in hydrochloric acid is treated with sodium nitrite (B80452) at low temperatures. prepchem.com The resulting diazonium salt is then reacted with a solution of sulfur dioxide in acetic acid in the presence of cuprous chloride to yield 4-Bromo-5-isoquinolinesulphonyl chloride. prepchem.com This sulfonyl chloride is a reactive intermediate that can be used for further syntheses. prepchem.com
While direct palladium-catalyzed couplings on 5-amino-4-bromoisoquinolin-1-one have been reported to be challenging, protection strategies can be employed to facilitate such reactions. bath.ac.uk For example, protection of the lactam as a 1-methoxy derivative allows for subsequent Stille and Suzuki couplings to introduce alkyl and aryl groups at the 4-position. bath.ac.uk Although this example involves the 1-one derivative, similar strategies could be envisioned for this compound to enable palladium-catalyzed cross-coupling reactions at the C4 position.
The construction of fused heterocyclic systems is a significant area of organic synthesis, as these structures are often found in biologically active compounds. uomustansiriyah.edu.iqnih.gov The this compound scaffold provides a foundation for the synthesis of various fused heterocycles. For instance, isoquinolin-5-ylhydrazinium chloride, a related compound, can undergo a Fischer indole (B1671886) synthesis to form indolenines, which are then converted into diformyl compounds. nih.gov These intermediates can react with various reagents to form fused pyrazoles, pyrimidines, and isoxazoles. nih.gov This suggests a potential pathway for creating fused systems starting from this compound, likely proceeding through a hydrazine (B178648) derivative.
The general principle of fusing heterocyclic rings onto a coumarin (B35378) (benzopyrone) core, often starting from amino-substituted derivatives, further illustrates the potential for this compound in constructing complex heterocyclic architectures. mdpi.com Such fused systems often exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.com
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs are a class of compounds with diverse applications, including in materials science and as potential therapeutic agents. nih.govhealthandenvironment.org The synthesis of complex polycyclic aromatic compounds can be envisaged using this compound as a starting material. The bromine atom at the C4 position is well-suited for palladium-catalyzed annulation reactions to build additional aromatic rings.
General methods for the synthesis of polycyclic aromatic compounds often involve the coupling of aromatic amines with other reagents. xchemi.com While specific examples starting directly from this compound are not prevalent in the literature, the known reactivity of bromo- and amino-substituted aromatics in cross-coupling and condensation reactions provides a strong basis for its potential use in this area. The amino group could be modified to an appropriate functional group to facilitate intramolecular cyclization reactions, leading to the formation of extended polycyclic systems.
Role as a Key Synthetic Intermediate in Advanced Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. Its bifunctional nature allows for sequential or orthogonal transformations, providing access to a wide range of molecular architectures.
The utility of this compound as a building block in drug discovery is exemplified by its use in the synthesis of inhibitors for challenging biological targets. In a patent for KRas G12C inhibitors, this compound is used as a starting material. google.comachemblock.com The synthetic route involves the diazotization of the 5-amino group, followed by a reaction with a copper(I) salt. google.comachemblock.com This demonstrates its role as a key fragment in the construction of complex molecules targeting critical oncogenic proteins.
The broader class of isoquinoline derivatives has been extensively explored in medicinal chemistry. nih.gov For example, C4-substituted isoquinolines, synthesized from 4-bromoisoquinoline (B23445), have shown cytotoxic activity against cancer cell lines. openmedicinalchemistryjournal.comnih.gov This highlights the importance of the isoquinoline scaffold and the potential for discovering new therapeutic agents through the derivatization of compounds like this compound.
| Starting Material | Reagents | Product | Application |
| This compound | 1. HCl, NaNO₂ 2. SO₂/AcOH, CuCl | 4-Bromo-5-isoquinolinesulphonyl chloride | Synthetic Intermediate |
| This compound | 1. aq. HCl, NaNO₂ 2. CuCl | Intermediate for KRas G12C inhibitors | Drug Discovery |
The development of new pharmacologically active compounds often relies on the availability of versatile precursors. This compound fits this role due to the synthetic handles it provides. The amino group can be acylated, alkylated, or converted to other functionalities, while the bromine atom can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The synthesis of C4-substituted isoquinoline propanamides and their unsaturated counterparts from 4-bromoisoquinoline has led to the identification of compounds with cytotoxic effects. openmedicinalchemistryjournal.comnih.gov These findings underscore the potential of using the 4-bromo position as a point for introducing side chains that can modulate biological activity. Although these examples start from 4-bromoisoquinoline, the same synthetic strategies could be applied to derivatives of this compound, where the 5-amino group (or a derivative thereof) could further influence the pharmacological profile.
Application in Supramolecular Chemistry and Material Science (hypothetical)
While documented applications of this compound in supramolecular chemistry and material science are not yet established, its molecular structure suggests several hypothetical applications. The planar aromatic isoquinoline core, combined with the hydrogen-bonding capability of the amino group and the potential for halogen bonding involving the bromine atom, makes it an attractive candidate for the design of novel supramolecular assemblies and functional materials.
The amino group can act as a hydrogen bond donor, while the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. This dual functionality could be exploited to create self-assembling systems, such as one-dimensional tapes or two-dimensional sheets, held together by hydrogen bonds. The bromine atom could participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials.
Furthermore, the isoquinoline moiety is known to interact with other aromatic systems through π-π stacking. This property, in combination with hydrogen and halogen bonding, could lead to the formation of highly ordered, three-dimensional supramolecular architectures. Such structures could have potential applications in areas like gas storage, separation, or as scaffolds for catalysis.
In material science, this compound could serve as a monomer for the synthesis of novel polymers. The amino group could be used for polymerization reactions, such as the formation of polyamides or polyimides. The bromine atom could be used for post-polymerization modification through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of the polymer's properties. These polymers could exhibit interesting optical or electronic properties due to the incorporated isoquinoline units, making them potentially useful in organic electronics or as sensory materials.
Design of Self-Assembled Systems (hypothetical)
The unique structural and electronic features of this compound make it an intriguing candidate for the design of sophisticated self-assembled systems. The planar aromatic isoquinoline core can participate in π-π stacking interactions, a key driving force for the spontaneous organization of molecules into ordered supramolecular structures. Furthermore, the amino group is capable of forming hydrogen bonds, which can provide directionality and stability to the resulting assemblies.
Hypothetically, derivatization of the amino group with long alkyl chains could lead to the formation of amphiphilic molecules. These molecules, in a suitable solvent system, could self-assemble into various nanostructures such as micelles, vesicles, or liquid crystals. The specific morphology of these assemblies would be dictated by the length and nature of the appended alkyl chains, as well as external conditions like temperature and solvent polarity.
Another hypothetical approach involves the strategic use of the bromine atom. Through Suzuki or Sonogashira cross-coupling reactions, various aromatic or extended π-systems could be introduced at the C4 position. This would not only modulate the electronic properties of the molecule but also enhance its ability to engage in π-stacking interactions. For instance, coupling with a pyrene (B120774) or perylene (B46583) moiety could lead to the formation of highly organized, fluorescent supramolecular polymers driven by a combination of hydrogen bonding (from the amino group) and strong π-π stacking.
The following table outlines hypothetical self-assembled structures based on derivatized this compound and the key intermolecular forces driving their formation.
| Derivative of this compound | Hypothetical Self-Assembled Structure | Primary Driving Forces | Potential Function |
| N-acylated with long alkyl chains | Micelles or Vesicles | Hydrophobic interactions, Hydrogen bonding | Drug delivery carriers |
| C4-arylated with extended π-systems (e.g., pyrene) | Supramolecular Nanowires/Nanoribbons | π-π stacking, Hydrogen bonding | Organic electronics, sensors |
| N-derivatized with a recognition motif (e.g., biotin) | Surface-functionalized monolayers | Specific molecular recognition, π-π stacking | Biosensors, targeted therapies |
These hypothetical scenarios underscore the potential of this compound as a versatile platform for creating complex and functional self-assembled systems with applications spanning from materials science to biotechnology.
Development of Functional Materials (hypothetical)
The inherent properties of this compound, particularly its aromaticity, and the presence of both a halogen and an amino group, make it a promising scaffold for the development of novel functional materials with tailored electronic, optical, and responsive properties. ijrpr.com
One hypothetical avenue of exploration is in the field of organic electronics. The isoquinoline moiety is an electron-deficient system, and further derivatization can fine-tune its electronic characteristics. For instance, palladium-catalyzed cross-coupling reactions at the C4-bromo position can be employed to introduce various electron-donating or electron-withdrawing groups. openmedicinalchemistryjournal.comnih.gov This would allow for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. Such tailored molecules could then be incorporated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). For example, coupling with an electron-rich thiophene (B33073) or carbazole (B46965) unit could generate a donor-acceptor type molecule with potential for use as an active layer in organic solar cells. chemshuttle.com
Furthermore, the amino group at the C5 position offers a handle for polymerization. Hypothetically, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess the rigid and planar isoquinoline unit in their backbone, potentially leading to materials with high thermal stability and interesting liquid crystalline properties. The bromine atom could be retained in the polymer for post-polymerization modification, allowing for further tuning of the material's properties.
The development of chemosensors is another area where derivatized this compound could be impactful. The amino group can be functionalized with a receptor unit capable of selectively binding to specific analytes (e.g., metal ions, anions, or small organic molecules). The isoquinoline core can act as a fluorophore, and the binding event could trigger a change in its fluorescence emission (either quenching or enhancement), providing a detectable signal. The bromine atom could be used to attach the sensor molecule to a solid support or to introduce additional functionalities.
The table below summarizes some hypothetical functional materials derived from this compound and their potential applications.
| Functional Material Type | Hypothetical Derivatization Strategy | Key Properties | Potential Application |
| Organic Semiconductor | Suzuki coupling of the bromo position with electron-rich aromatics. | Tunable HOMO/LUMO levels, π-stacking capability. | Active layer in OPVs and OFETs. |
| High-Performance Polymer | Polymerization of the amino group with diacyl chlorides. | High thermal stability, rigidity, potential for liquid crystallinity. | Advanced engineering plastics, membranes. |
| Chemosensor | Functionalization of the amino group with a specific receptor. | Selective binding, fluorescence signaling. | Environmental monitoring, medical diagnostics. |
| Nonlinear Optical Material | N-arylation to create asymmetric electronic structures. mdpi.com | High hyperpolarizability. | Optoelectronics, telecommunications. |
These hypothetical examples illustrate the vast potential of this compound as a foundational molecule for the rational design of a new generation of functional organic materials.
Computational and Theoretical Investigations of 4 Bromoisoquinolin 5 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods are essential for elucidating the electronic structure, stability, and reactivity of a molecule. These ab initio calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry, thermodynamic properties, and vibrational frequencies of molecules. For 4-Bromoisoquinolin-5-amine, DFT calculations would be the first step in any computational analysis.
A typical DFT study involves selecting a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 4-bromoisoquinoline (B23445), have utilized the B3LYP method with various basis sets to determine these parameters, showing good agreement with experimental data where available. sci-hub.box The presence of the amino group at the 5-position in this compound would be expected to influence the planarity and electronic distribution of the isoquinoline (B145761) ring system compared to its unsubstituted counterpart.
Table 1: Illustrative Geometrical Parameters from a Hypothetical DFT Optimization of this compound
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C4-Br | To be determined (Å) |
| Bond Length | C5-N(H2) | To be determined (Å) |
| Bond Length | C1-N2 | To be determined (Å) |
| Bond Angle | C3-C4-C9 | To be determined (°) |
| Bond Angle | C6-C5-N(H2) | To be determined (°) |
Note: This table is for illustrative purposes to show the types of data obtained from DFT calculations. Actual values require specific computation.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com
The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. The LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. wuxiapptec.comnih.gov
For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the lone pair of the amino group, making these sites nucleophilic. The LUMO would be expected to be distributed across the heterocyclic ring, influenced by the electronegative nitrogen and bromine atoms. Analysis of the HOMO-LUMO gap would provide insights into the charge transfer possibilities within the molecule. sci-hub.box
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | To be determined | Highest Occupied Molecular Orbital |
| LUMO | To be determined | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | To be determined | Indicator of Chemical Stability |
Note: This table illustrates the parameters derived from FMO analysis. Specific values are pending computational investigation.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. dtic.milscispace.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show a strong negative potential (red) around the nitrogen atom of the isoquinoline ring and the oxygen atoms if in an oxidized form, due to their high electronegativity and lone pairs. A negative potential would also be associated with the amino group. Conversely, the hydrogen atoms of the amino group and those attached to the aromatic ring would likely exhibit a positive potential (blue). Such a map provides a powerful visual guide to the molecule's reactive sites and intermolecular interaction preferences. researchgate.netrsc.org
Molecular Dynamics Simulations (hypothetical)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system, providing valuable information on conformational changes and intermolecular interactions.
A hypothetical MD simulation of a single this compound molecule in a solvent, such as water, could be performed to analyze its conformational flexibility. While the fused isoquinoline ring system is largely rigid, key areas of flexibility would include the rotation of the C5-N bond of the amino group and any associated out-of-plane movements. The simulation trajectory would be analyzed to determine the preferred orientations of the amino group relative to the ring and the energetic barriers for rotation. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
To explore its potential as a bioactive agent, a hypothetical MD simulation of this compound with a relevant biological target, such as a protein kinase or a DNA duplex, could be conducted. The simulation would start by docking the small molecule into the active site of the macromolecule. The system would then be solvated, and a simulation run for a sufficient duration (e.g., hundreds of nanoseconds) to observe the stability of the binding pose. mdpi.com
Analysis of the trajectory would reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand within the binding site would indicate whether it remains stably bound.
Key Interactions: Specific hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and π-stacking interactions between the ligand and the macromolecule's residues would be identified and quantified.
Solvent Effects: The role of water molecules in mediating the interaction could be assessed.
These simulations could generate hypotheses about the mechanism of action and guide the design of more potent analogs by suggesting chemical modifications to enhance favorable interactions. nih.gov
Spectroscopic Characterization (Theoretical Aspects)
Theoretical spectroscopic studies are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.gov These methods allow for the calculation of optimized molecular geometry and the prediction of various spectra, which can then be compared with experimental data for validation. sci-hub.box
Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G** or cc-pVTZ. nih.govsci-hub.box These calculations yield harmonic vibrational frequencies, which are typically scaled to correct for anharmonicity and other systematic errors, providing a close match to experimental spectra. researchgate.net The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each vibrational mode. researchgate.net
For this compound, the vibrational modes are a combination of the isoquinoline core vibrations and those of the bromo and amino substituents. Based on studies of related molecules like 4-bromoisoquinoline and 5-aminoisoquinoline (B16527), key vibrational frequencies can be predicted. sci-hub.boxpsgcas.ac.in The C-Br stretching vibration is expected at a lower frequency, while the N-H stretching vibrations of the amine group will appear at higher wavenumbers.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Comments |
| N-H Asymmetric Stretch | ~3450-3500 | Strong / Medium | Characteristic of the primary amine group. |
| N-H Symmetric Stretch | ~3350-3400 | Medium / Medium | Characteristic of the primary amine group. |
| Aromatic C-H Stretch | ~3000-3100 | Medium / Strong | Vibrations of the C-H bonds on the isoquinoline ring system. |
| N-H Scissoring | ~1600-1650 | Strong / Weak | Bending vibration of the amino group. |
| C=C/C=N Ring Stretch | ~1500-1600 | Strong / Strong | Skeletal vibrations of the isoquinoline core. |
| C-N Stretch | ~1250-1350 | Strong / Medium | Stretching of the bond between the amine nitrogen and the ring. |
| C-Br Stretch | ~500-650 | Medium / Strong | Stretching of the carbon-bromine bond. |
Note: These are predicted values based on theoretical calculations for similar compounds. Actual experimental values may vary.
Theoretical ¹H and ¹³C NMR chemical shifts are powerful tools for structure elucidation. uobasrah.edu.iqresearchgate.net These are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT (e.g., B3LYP/cc-pVTZ). nih.govresearchgate.net Calculations are often performed for the molecule in a simulated solvent to better match experimental conditions. researchgate.net
For this compound, the chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine atom and the electron-donating mesomeric effect of the amine group. The bromine at position 4 is expected to deshield nearby protons and carbons, shifting their signals downfield. Conversely, the amine group at position 5 will shield adjacent nuclei, causing an upfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| H-1 | ¹H | ~8.9 - 9.1 | Deshielded by adjacent ring nitrogen. |
| H-3 | ¹H | ~8.4 - 8.6 | Deshielded by adjacent nitrogen and nearby bromine. |
| H-6 | ¹H | ~6.8 - 7.0 | Shielded by the adjacent electron-donating amino group. |
| H-7 | ¹H | ~7.2 - 7.4 | Influenced by the isoquinoline ring system. |
| H-8 | ¹H | ~7.5 - 7.7 | Influenced by the isoquinoline ring system. |
| C-1 | ¹³C | ~150 - 152 | Deshielded by adjacent ring nitrogen. |
| C-3 | ¹³C | ~142 - 144 | Deshielded by adjacent nitrogen. |
| C-4 | ¹³C | ~118 - 120 | Shielded due to direct attachment of the bromine atom (heavy atom effect). |
| C-5 | ¹³C | ~145 - 147 | Deshielded due to direct attachment of the amino group. |
| C-6 | ¹³C | ~110 - 112 | Shielded by the adjacent electron-donating amino group. |
| C-7 | ¹³C | ~128 - 130 | Standard aromatic carbon region. |
| C-8 | ¹³C | ~120 - 122 | Standard aromatic carbon region. |
| C-4a | ¹³C | ~125 - 127 | Bridgehead carbon. |
| C-8a | ¹³C | ~132 - 134 | Bridgehead carbon. |
Note: Predicted shifts relative to TMS, based on electronic effects and data from related isoquinolines. sci-hub.boxpsgcas.ac.in
Theoretical UV-Vis absorption spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations predict the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). psgcas.ac.in The presence of chromophores and auxochromes in the molecule dictates the absorption wavelengths (λmax). bspublications.net
In this compound, the isoquinoline ring system acts as the primary chromophore. The bromine atom and the amino group function as auxochromes. The amino group, in particular, is expected to cause a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline due to n→π* and π→π* transitions. bspublications.netresearchgate.net
Table 3: Predicted Electronic Transitions for this compound
| Predicted λmax (nm) | Transition Type | Description |
| ~340 - 360 nm | π → π | Associated with the extended π-conjugated system of the isoquinoline ring, shifted by the auxochromic groups. |
| ~280 - 300 nm | π → π | A higher energy transition within the aromatic system. |
| ~240 - 260 nm | n → π | Involves the promotion of a non-bonding electron from the nitrogen or oxygen to an anti-bonding π orbital. |
Note: Predictions are based on TD-DFT studies of similar aromatic amines and halogenated heterocycles. psgcas.ac.innih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies (Theoretical Modeling)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. collaborativedrug.comresearchgate.net Theoretical SAR modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, uses computational methods to build mathematical models that predict the activity of new compounds. nih.govturkjps.org
For a compound like this compound, a theoretical SAR study would involve designing a library of virtual analogs and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). snv63.ru By correlating these descriptors with a known or predicted biological activity (e.g., enzyme inhibition constant), a QSAR model can be developed. nih.gov
A hypothetical SAR study on this compound could explore how modifications at the bromine and amine positions affect its binding to a target protein. For instance, replacing the bromine with other halogens or small alkyl groups, or acylating the amine, would generate a set of derivatives. Computational techniques like molecular docking could then predict the binding affinity of each derivative, providing the data needed to build a predictive SAR model. nih.gov This model would highlight which structural features are crucial for activity, guiding the synthesis of more potent and selective compounds. collaborativedrug.com
Table 4: Framework for a Theoretical SAR Study of this compound Analogs
| Modification Site | Example Substituents (R¹, R²) | Key Molecular Descriptors to Calculate | Potential Impact on Activity |
| Position 4 (R¹) | -F, -Cl, -I, -CH₃, -CN | Hammett constant (σ), Molar refractivity, van der Waals volume | Modulates electronic properties and steric interactions within a binding pocket. |
| Position 5 (R²) | -NH(C=O)CH₃, -N(CH₃)₂, -OH | Hydrogen bond donor/acceptor count, LogP, pKa | Alters hydrogen bonding potential, solubility, and overall polarity. |
| Ring System | Introduction of other groups (e.g., at C-7, C-8) | Electrostatic potential maps, Dipole moment | Explores new interaction points with a biological target. |
Biological and Pharmacological Research Applications of 4 Bromoisoquinolin 5 Amine and Its Derivatives
Anticancer and Cytotoxic Activities
The planar aromatic framework of isoquinoline (B145761) derivatives makes them suitable candidates for interaction with biological macromolecules like DNA and various enzymes involved in cancer proliferation. The strategic placement of substituents on the isoquinoline ring can significantly enhance binding affinity and cytotoxic potency.
Derivatives of 4-bromoisoquinoline (B23445) have demonstrated cytotoxic effects against a range of human cancer cell lines. Synthetic modifications, often starting with commercially available 4-bromoisoquinoline, have yielded compounds with notable activity. google.comopenmedicinalchemistryjournal.com
For instance, a series of C4-substituted isoquinoline propanamides were synthesized from 4-bromoisoquinoline and evaluated for their in-vitro cytotoxicity. google.comopenmedicinalchemistryjournal.com While most of the synthesized compounds were inactive in the K562 leukemia cell line, two unsaturated amide analogues, compounds 6b and 6c , displayed noteworthy activity against the human non-small cell lung cancer (NSCLC) cell line NSCLC-N16-L16, with IC50 values of 44.0 µM and 35.6 µM, respectively. google.comopenmedicinalchemistryjournal.com The slightly higher activity of the piperidino analogue (6c ) compared to the pyrrolidino analogue (6b ) was suggested to be related to the increased basicity of piperidine. openmedicinalchemistryjournal.com
In another study, thiosemicarbazone derivatives of 4-substituted isoquinoline-1-carboxaldehyde, originating from 4-bromo-1-methylisoquinoline, were assessed for their antineoplastic activity in mice with L1210 leukemia. vulcanchem.com The most active compounds, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a ) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b ), both showed significant efficacy, producing optimum % T/C (treated vs. control) values of 177. vulcanchem.com
Furthermore, fused heterocyclic derivatives incorporating the isoquinolin-5-amine structure have shown promise. A series of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives were evaluated against human neuroblastoma cell lines, with several compounds exhibiting moderate antiproliferative activity with IC50 values below 10 µM. researchgate.net
Below is a summary of the cytotoxic activities of selected isoquinoline derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6b (Unsaturated pyrrolidino propanamide) | NSCLC-N16-L16 | 44.0 µM | google.comopenmedicinalchemistryjournal.com |
| 6c (Unsaturated piperidino propanamide) | NSCLC-N16-L16 | 35.6 µM | google.comopenmedicinalchemistryjournal.com |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Human Neuroblastoma | < 10 µM | researchgate.net |
| Copper(II) complexes of isoquinoline derivatives | HepG2, LS180, T98G | 5.04–14.89 µg/mL | genome.jp |
The anticancer effects of isoquinoline derivatives are exerted through various molecular mechanisms. A primary mode of action for many planar aromatic molecules is the interaction with DNA and associated enzymes. google.comopenmedicinalchemistryjournal.com Some isoquinoline derivatives are known to interact with topoisomerase II or bind within the major or minor groove of DNA, sometimes forming DNA-intercalated complexes. google.comopenmedicinalchemistryjournal.comgenome.jp
A significant mechanism identified for isoquinoline-based compounds is the induction of apoptosis (programmed cell death). For example, certain pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives have been shown to regulate apoptosis in neuroblastoma cells. researchgate.net Their mechanism involves the induction of mitochondrial dysfunction, evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 balance leads to the activation of downstream executioner caspases, such as cleaved caspase-3, and the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1), which are hallmark events of apoptosis. researchgate.net
Similarly, copper(II) complexes of isoquinoline derivatives have been shown to exert their antiproliferative effects through mechanisms that include DNA intercalation and degradation, as well as the inhibition of topoisomerase I and II. genome.jp
Beyond general cytotoxicity, specific derivatives of 4-Bromoisoquinolin-5-amine have been engineered to selectively inhibit enzymes that are critical for cancer cell survival. A noteworthy example is the development of selective inhibitors for poly(ADP-ribose)polymerase-2 (PARP-2). nih.gov
Starting from 5-amino-4-bromoisoquinolin-1-one, which is derived from 4-bromo-5-nitroisoquinolin-1-one, researchers synthesized a series of 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones. nih.gov Within this series, the compound 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one was identified as a new, potent, and selective inhibitor of PARP-2. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition can lead to the death of cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations). mdpi.comijbs.commedicalnewstoday.com While many PARP inhibitors target both PARP-1 and PARP-2, the discovery of a PARP-2 selective inhibitor from the isoquinolin-1-one scaffold highlights the potential for developing highly targeted therapies. nih.govmdpi.com
Antimicrobial and Antifungal Properties
The isoquinoline core is a feature of many natural alkaloids with antimicrobial properties, and synthetic derivatives have been explored to develop new anti-infective agents. researchgate.netontosight.aiepa.gov Research indicates that bromo-substituted isoquinolines and their derivatives possess potential antibacterial and antifungal activity. epa.govnih.gov
For example, studies on bis(tetrahydroisoquinoline) derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. While not direct derivatives of this compound, these findings underscore the potential of the broader isoquinoline family. Similarly, an investigation into substituted 8-quinolinols (isomeric to isoquinolines) found that 5,7-dibromo-2-methyl-8-quinolinol was the most fungitoxic compound tested against fungi like Aspergillus niger and Trichophyton mentagrophytes. bohrium.com
Copper(II) complexes featuring isoquinoline-derived ligands have also been screened for antimicrobial activity against various bacteria and yeast species, further supporting the exploration of this chemical class for anti-infective purposes. genome.jp
Neuropharmacological Applications (e.g., AMPA Receptor Antagonism)
Isoquinoline derivatives have been investigated for their effects on the central nervous system, with some compounds showing potential as neuroprotective agents or as ligands for key neurotransmitter receptors. researchgate.netnih.gov
While no studies have directly reported on the AMPA receptor antagonism of this compound itself, the isoquinoline scaffold serves as a foundation for such compounds. Research has identified a decahydroisoquinoline (B1345475) derivative, LY 215490, as a selective and competitive AMPA receptor antagonist with neuroprotective effects in models of focal ischemia. nih.gov AMPA receptors are glutamate-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain, and their antagonists are of interest for treating conditions involving excitotoxicity, such as epilepsy and stroke. nih.govgoogle.com
More directly, several studies have linked isoquinoline-based molecules to dopamine (B1211576) receptors, which are crucial targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.gov For instance, certain isoquinoline alkaloid dimers isolated from natural sources have shown potent dopamine D1 receptor antagonistic activity. nih.gov Synthetic efforts have yielded hexahydrocyclopenta[ij]-isoquinolines that exhibit high affinity and remarkable selectivity for D2-like dopamine receptors over D1 receptors. nih.gov These findings suggest that the isoquinoline framework is a promising template for developing novel and selective dopamine receptor ligands.
Other Potential Biological Activities
The pharmacological profile of isoquinoline derivatives extends beyond anticancer and antimicrobial applications. Patent literature indicates that certain isoquinolinone derivatives possess vasodilation properties, suggesting potential cardiovascular applications. nih.gov
Furthermore, the inhibition of PARP enzymes by isoquinolinone derivatives has implications for a range of non-oncological diseases. nih.gov PARP has been implicated in the pathogenesis of conditions such as cerebral and myocardial ischemia, traumatic brain injury, diabetes, Parkinsonism, and arthritis. Therefore, potent and selective PARP inhibitors derived from the isoquinoline scaffold could offer novel therapeutic strategies for these diseases. The isoquinoline alkaloid family in general is also noted for its anti-inflammatory properties, which are relevant to many of the same conditions. researchgate.net
Antioxidant and Anti-inflammatory Properties
The therapeutic potential of isoquinoline derivatives often extends to antioxidant and anti-inflammatory effects. wisdomlib.orgontosight.ai These properties are crucial in combating various pathological conditions linked to oxidative stress and inflammation.
Antioxidant Activity: Derivatives of the isoquinoline skeleton have demonstrated notable antioxidant capabilities. For instance, certain spiro-isoquinoline derivatives have shown promising antioxidant activities in research studies. mdpi.com In one study, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their antioxidant effects. Among the tested compounds, 4H-1,3-oxazol-5-one 6, a derivative, displayed the most significant antioxidant activity in a DPPH inhibition assay, with an inhibition rate of 16.75 ± 1.18%. mdpi.com This was followed by the N-acylated α-amino acid 5, which showed a DPPH inhibition percentage of 4.70 ± 1.88%. mdpi.com The presence of bromine atoms in organic molecules is a feature found in many natural compounds that exhibit a range of biological activities, including antioxidant effects. revmedchir.ro
Anti-inflammatory Properties: Isoquinoline derivatives are recognized for their potential to act as anti-inflammatory agents. wisdomlib.orgontosight.ai Research has shown that various isoquinoline alkaloids can exhibit anti-inflammatory and analgesic bioactivities. jptcp.com Specifically, a study on 3-bromo isoquinoline derivatives highlighted their noteworthy analgesic and anti-inflammatory activity, suggesting they could be lead molecules for developing new, potent anti-inflammatory drugs. jptcp.com Molecular docking studies in the same research helped to confirm the binding interactions responsible for these biological activities. jptcp.com Furthermore, the design of 4-carboxyl quinoline (B57606) derivatives as selective COX-2 inhibitors underscores the potential of this class of compounds to modulate inflammatory pathways. nih.gov
Table 1: Antioxidant Activity of Selected Isoquinoline Derivatives
| Compound | Assay | Activity/Result | Source |
|---|---|---|---|
| 4H-1,3-oxazol-5-one derivative 6 | DPPH Inhibition | 16.75 ± 1.18% | mdpi.com |
| N-acylated α-amino acid 5 | DPPH Inhibition | 4.70 ± 1.88% | mdpi.com |
| Quinoline- and isoindoline-integrated polycyclic compound 7d | DPPH Radical Scavenging | EC50 = 0.65 mM | mdpi.com |
| Quinoline- and isoindoline-integrated polycyclic compound 7d | ABTS Radical Scavenging | EC50 = 0.52 mM | mdpi.com |
| Quinoline- and isoindoline-integrated polycyclic compound 7d | Superoxide Anion Radical Scavenging | EC50 = 0.93 mM | mdpi.com |
Enzyme Inhibitory Actions
The isoquinoline framework serves as a scaffold for designing potent enzyme inhibitors, which are critical in the development of new drugs for various diseases. xchemi.com Derivatives of this compound are investigated for their ability to interact with and inhibit the activity of several key enzymes.
Tyrosinase Inhibition: A series of isoquinoline urea/thiourea derivatives synthesized from 5-aminoisoquinoline (B16527) were evaluated for their inhibitory effects on the tyrosinase enzyme. tandfonline.com All the synthesized compounds demonstrated the ability to inhibit tyrosinase activity. The most active compound was identified as 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (compound 3), which exhibited a competitive inhibition mechanism with an inhibition constant (Ki) of 119.22 μM. tandfonline.com
Cholinesterase and α-Glucosidase Inhibition: New tetrahydro-isoquinoline derivatives have been synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. researchgate.net These derivatives showed encouraging inhibitory action against α-glucosidase, with IC₅₀ values ranging from 9.95 to 19.25 nM, making them approximately 1 to 3 times more active than the standard drug acarbose (B1664774) (IC₅₀ = 23.07 nM). researchgate.net
Other Enzyme Targets: The versatility of the isoquinoline scaffold allows for the targeting of a wide range of other enzymes.
Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): A variety of isoquinoline derivatives were designed as dual inhibitors of IDO1 and TDO, which are promising targets for cancer immunotherapy. nih.gov The most potent compound, 43b, showed IC₅₀ values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov
Cyclooxygenase-2 (COX-2): A series of 4-carboxyl quinoline derivatives were designed as selective COX-2 inhibitors. nih.gov Compound 9e from this series was identified as a highly potent and selective COX-2 inhibitor (IC₅₀ = 0.043 μM), more potent than the reference drug celecoxib. nih.gov
VEGFR-2: Derivatives of 5-bromoisoquinolin-1(2H)-one have been evaluated for their inhibitory effects on VEGFR-2, a key target in angiogenesis.
Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives
| Compound/Derivative Series | Enzyme Target | Inhibitory Concentration (IC50/Ki) | Source |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Tyrosinase | Ki = 119.22 µM | tandfonline.com |
| Tetrahydro-isoquinoline derivatives (5a-d) | α-Glucosidase | IC50 = 9.95 - 19.25 nM | researchgate.net |
| Indolo[1,2-b]isoquinoline derivative 11 | α-Glucosidase | IC50 = 3.44 ± 0.36 µM | mdpi.com |
| Isoquinoline derivative 43b | IDO1 | IC50 = 0.31 µM | nih.gov |
| Isoquinoline derivative 43b | TDO | IC50 = 0.08 µM | nih.gov |
| Tetrahydro-benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 | IC50 = 0.043 µM | nih.gov |
Anti-diabetic and Anti-malarial Research
The structural features of this compound and its derivatives make them attractive candidates for addressing infectious diseases like malaria and metabolic disorders such as diabetes.
Anti-diabetic Research: Isoquinoline derivatives have emerged as a promising class of compounds in the search for new anti-diabetic agents. bohrium.com
α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes. mdpi.com A study on indolo[1,2-b]isoquinoline derivatives found that all tested compounds exhibited potent α-glucosidase inhibitory effects, with IC₅₀ values ranging from 3.44 to 41.24 μM, significantly stronger than the control drug acarbose (IC₅₀ = 640.57 μM). mdpi.com
hIAPP Fibrillation Inhibition: The aggregation of human islet amyloid polypeptide (hIAPP) is linked to the dysfunction of pancreatic cells in type 2 diabetes. nih.gov Natural isoquinoline alkaloids have been shown to inhibit hIAPP fibrillation, break down pre-formed fibrils, and protect cells by reducing oligomerization. nih.gov
General Hypoglycemic Effects: Alkaloids, including the well-known isoquinoline berberine, are recognized for their hypoglycemic activities and have been studied for their ability to reduce blood glucose levels. bohrium.comresearchgate.net
Anti-malarial Research: The quinoline and isoquinoline cores are central to many anti-malarial drugs. semanticscholar.orgnih.gov
Inhibition of Plasmodium falciparum: Novel 4-cyano-3-methylisoquinoline (B179422) derivatives have been synthesized and shown to potently inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Similarly, isoquinoline phenyl and isoquinoline-triazole derivatives have demonstrated significant antiplasmodial activity. researchgate.net For example, an isoquinoline phenyl derivative (compound 6) was effective against both K1 (resistant) and 3D7 (sensitive) strains with IC₅₀ values of 1.91 μM and 2.31 μM, respectively. researchgate.net
Targeting Parasite Telomeres: Nitrogen heterocyclic compounds, including isoquinoline derivatives, are being investigated for their ability to stabilize the G-quadruplex structures in the telomeres of the Plasmodium parasite, which could be a novel mechanism for anti-malarial action. nih.govtandfonline.com A series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives were designed with this potential target in mind. nih.govtandfonline.com
**Table 3: Anti-malarial Activity of Selected Isoquinoline Derivatives against *P. falciparum***
| Compound/Derivative | P. falciparum Strain | Activity (IC50) | Source |
|---|---|---|---|
| Isoquinoline phenyl derivative 6 | K1 (Chloroquine-resistant) | 1.91 ± 0.21 µM | researchgate.net |
| Isoquinoline phenyl derivative 6 | 3D7 (Chloroquine-sensitive) | 2.31 ± 0.33 µM | researchgate.net |
| Isoquinoline-triazole derivative 15 | K1 (Chloroquine-resistant) | 4.55 ± 0.10 µM | researchgate.net |
| Isoquinoline-triazole derivative 15 | 3D7 (Chloroquine-sensitive) | 36.91 ± 2.83 µM | researchgate.net |
| Quinoline 1c | 3D7 (Chloroquine-sensitive) | IC50 in µM range | nih.gov |
Bioisosterism and Drug Design Considerations
Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational design and modification of lead compounds to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties. ipinnovative.comajptr.comresearchgate.net This approach involves replacing an atom or a functional group within a molecule with another that has similar physical or chemical properties, leading to broadly similar biological effects. ajptr.com
The structure of this compound offers several opportunities for bioisosteric modifications.
Classical Bioisosteres: The bromine atom, a halogen, can be considered a bioisostere for other halogens (like chlorine or fluorine) or for groups like the methyl group, depending on the desired properties. u-tokyo.ac.jp For instance, replacing a chlorine atom with the more lipophilic bromine atom can be a strategic modification to increase the lipophilic character of a compound while maintaining similar electronic effects. mdpi.com The substitution of hydrogen with fluorine is a very common monovalent isosteric replacement, as their steric sizes are similar, which can enhance metabolic stability. u-tokyo.ac.jp
Non-Classical Bioisosteres: The amine group (-NH₂) is a classical bioisostere of the hydroxyl group (-OH), as both can participate in hydrogen bonding. ipinnovative.com The entire isoquinoline ring system can also be considered a bioisostere for other bicyclic aromatic heterocycles like quinoline, quinazoline, or indole (B1671886), allowing for scaffold hopping to explore new chemical space while retaining key binding interactions. nih.govnih.gov For example, researchers have designed isoquinoline derivatives as bioisosteric analogues of phenanthroline compounds to develop new antiprotozoal agents. nih.gov
Table 4: Common Bioisosteric Replacements Relevant to Drug Design
| Original Group | Bioisosteric Replacement(s) | Rationale/Potential Effect | Source |
|---|---|---|---|
| -Br (Bromine) | -Cl, -F, -CH3 | Modulate lipophilicity, size, and electronic properties. | mdpi.comu-tokyo.ac.jp |
| -H (Hydrogen) | -F (Fluorine) | Enhance metabolic stability, alter electronic properties. | ipinnovative.comu-tokyo.ac.jp |
| -NH2 (Amine) | -OH (Hydroxyl) | Maintain hydrogen bonding capability with altered pKa. | ipinnovative.com |
| -COOH (Carboxylic Acid) | Tetrazole | Increase lipophilicity and membrane permeability while retaining acidic character. | ipinnovative.com |
| Phenyl Ring | Thiophene (B33073), Pyridine (B92270) | Alter electronic properties, hydrogen bonding potential, and metabolic profile. | ipinnovative.comnih.gov |
| -S- (Sulfide) | -O-, -NH-, -CH2- | Alter bond angles, polarity, and hydrogen bonding potential. | sci-hub.se |
Analytical and Chromatographic Methodologies for 4 Bromoisoquinolin 5 Amine
Chromatographic Techniques for Analysis
Chromatographic methods are fundamental in separating 4-Bromoisoquinolin-5-amine from impurities and quantifying its presence in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. lcms.cz It is particularly effective for determining the purity of the compound and for its quantification in various matrices. d-nb.infonih.govbdpsjournal.org
For the analysis of amines, reversed-phase HPLC is a common approach. conicet.gov.arnih.gov A C18 column is frequently employed as the stationary phase, offering excellent separation capabilities. bdpsjournal.org The mobile phase typically consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate, and an organic solvent like acetonitrile. bdpsjournal.orglcms.cz A gradient elution program, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of the target compound from any impurities. bdpsjournal.orglcms.cz
Since many amines, including this compound, may lack a strong chromophore for UV detection, a derivatization step is often necessary to enhance their detectability. lcms.cz Pre-column derivatization with a fluorogenic reagent can significantly improve the sensitivity of the method, allowing for detection at lower concentrations. squ.edu.om Dansyl chloride is a classic derivatizing agent for amines, rendering them fluorescent and easily detectable. nih.govbdpsjournal.org More recently, novel reagents like 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) have been developed for the sensitive analysis of biogenic amines, a class of compounds to which this compound is related. squ.edu.om
The validation of an HPLC method is critical to ensure its reliability. d-nb.infonih.gov This involves assessing parameters such as linearity, precision (intraday and interday), accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). d-nb.infonih.gov For instance, a validated HPLC method for biogenic amines reported LODs and LOQs in the range of 0.01–0.10 mg/kg and 0.02–0.31 mg/kg, respectively, with relative standard deviations (RSD) for precision being below 6%. d-nb.infonih.gov
Table 1: Typical HPLC Parameters for Amine Analysis
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 | bdpsjournal.org |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and acetonitrile | bdpsjournal.orglcms.cz |
| Detection | UV or Fluorescence (after derivatization) | lcms.czsqu.edu.om |
| Derivatizing Agent | Dansyl chloride, NFCP | nih.govbdpsjournal.orgsqu.edu.om |
| Flow Rate | ~1.0 mL/min | conicet.gov.ar |
| Column Temperature | ~40°C | bdpsjournal.org |
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov However, due to the polar nature of the amine group, this compound is not directly suitable for GC analysis as it can lead to poor peak shape and irreversible adsorption on the column. nih.govvt.edu Therefore, a derivatization step is essential to increase its volatility and thermal stability. nih.govjfda-online.com
The primary purpose of derivatization in this context is to replace the active hydrogens on the amine group with a less polar functional group. sigmaaldrich.com Common derivatization strategies for amines include silylation and acylation. jfda-online.comgcms.cz
Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group or a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comchemcoplus.co.jp TBDMS derivatives are known to be more stable than their TMS counterparts. chemcoplus.co.jp
Acylation: This involves the reaction of the amine with an acylating agent, such as an anhydride (B1165640) or an acyl chloride. gcms.cz Heptafluorobutyric anhydride (HFBA) is an example of an acylation reagent that produces stable derivatives suitable for GC-MS analysis. nih.gov The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity. jfda-online.com
The choice of derivatizing reagent depends on the specific analytical needs. gcms.cz For GC-MS applications, the derivatization should ideally produce a derivative with a characteristic mass spectrum that facilitates identification. nih.gov The derivatized sample is then injected into the GC, where it is separated on a suitable capillary column, often a non-polar or medium-polarity column like a DB-5 or equivalent. vt.edu The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification. vt.edu
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines
| Derivatization Method | Reagent | Derivative | Key Features | Source |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS ether | High stability, characteristic mass spectra | sigmaaldrich.comchemcoplus.co.jp |
| Acylation | Heptafluorobutyric anhydride (HFBA) | Fluoroacyl amide | High volatility, enhanced detectability | nih.gov |
| Alkylation | Ethyl chloroformate | Ethoxycarbonyl derivative | Can be used for amino acids and related compounds | nih.gov |
Spectroscopic Identification and Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Experimental IR and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of an amine is characterized by several key absorption bands. wpmucdn.com For a primary amine like this compound, two N-H stretching vibrations are expected in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic rings typically appear in the range of 2850-3112 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the isoquinoline (B145761) ring system give rise to bands in the 1500-1650 cm⁻¹ region. mdpi.comresearchgate.net The C-Br stretching vibration is expected at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. nih.gov The C=C and C=N stretching vibrations of the aromatic system are also prominent in the Raman spectrum. researchgate.net Experimental Raman spectra are typically recorded over a wide range, for instance, from 100 to 3500 cm⁻¹, to capture the full vibrational profile of the molecule. sci-hub.boxresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |
| N-H Stretching (primary amine) | 3200 - 3500 (two bands) | wpmucdn.com |
| Aromatic C-H Stretching | 2850 - 3112 | mdpi.com |
| C=N / C=C Stretching | 1500 - 1650 | mdpi.comresearchgate.net |
| C-N Stretching | 1230 - 1325 | mdpi.com |
Experimental NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. sci-hub.boxrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgceitec.cz
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino group, as well as the aromatic ring currents. The signals for the aromatic protons are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm. The protons of the amino group will appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom will give rise to a distinct signal. oregonstate.edu The chemical shifts of the carbon atoms in the isoquinoline ring will be spread over a range, with carbons attached to the bromine and nitrogen atoms showing characteristic shifts. chemicalbook.com Quaternary carbons, those not bonded to any hydrogen atoms, typically exhibit weaker signals. oregonstate.edu The chemical shifts in ¹³C NMR are generally reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org
Table 4: Predicted NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (for ¹H) | Source |
| ¹H | 6.5 - 8.5 (aromatic protons) | Varies (doublets, triplets, multiplets) | rsc.org |
| ¹H | Variable (amino protons) | Broad singlet | rsc.org |
| ¹³C | 110 - 160 (aromatic carbons) | - | rsc.orgchemicalbook.com |
Experimental UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic isoquinoline ring system. sapub.org The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. researchgate.net The spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or water, over a range of 200-400 nm. researchgate.net The presence of the bromine atom and the amino group will cause shifts in the absorption bands compared to the parent isoquinoline molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is frequently employed to obtain accurate mass data, which is crucial for confirming the elemental composition of the molecule.
Typically, the compound is introduced into the mass spectrometer following separation by liquid chromatography (LC), a technique referred to as LC-MS. The use of a chromatographic step is vital as it separates the analyte from complex mixtures, minimizing potential matrix effects that could interfere with ionization nih.gov. In positive ion mode, the protonated molecule [M+H]⁺ is commonly recorded to determine the molecular weight. For this compound (C₉H₇BrN₂), the expected monoisotopic mass is approximately 221.98 g/mol , and HRMS can confirm this with high precision.
Various ionization techniques can be utilized, with Electrospray Ionization (ESI) being particularly common for polar molecules like amines. The choice of mass analyzer also plays a significant role in the quality of data obtained. Time-of-Flight (TOF) analyzers, such as those in Quadrupole-TOF (QTOF) mass spectrometers, are often used for their high resolution and mass accuracy nih.gov. While specific fragmentation patterns for this compound are not detailed in the available literature, analysis of related bromo-isoquinoline structures suggests that fragmentation would likely involve the cleavage of the bromine atom and fragmentation of the isoquinoline ring system. These patterns are instrumental in confirming the compound's identity and structure.
| Analytical Technique | Application for this compound | Common Instruments |
| LC-MS | Separation from complex mixtures and introduction into the mass spectrometer. nih.govnih.gov | Shimadzu LC-20, Agilent 1200 series, Dionex Ultimate 3000 RS. nih.govsigmaaldrich.com |
| HRMS (ESI) | Accurate mass determination of the protonated molecule [M+H]⁺ to confirm elemental composition. jfda-online.comresearchgate.net | Bruker microTOF QII, Agilent 6550 QTOF, Bruker Q-TOF MAXIS Impact. nih.govsigmaaldrich.comresearchgate.net |
| Tandem MS (MS/MS) | Fragmentation of the parent ion to obtain structural information and confirm identity. | Instruments equipped with collision cells (e.g., QTOF, Triple Quadrupole). |
Derivatization Techniques for Enhanced Detection and Separation
For amines like this compound, chemical derivatization is a powerful strategy to overcome challenges in chromatographic separation and detection. This pre-column modification of the analyte can significantly improve its analytical characteristics.
Amine Derivatization Reagents (e.g., Dansyl-Cl, Fmoc-Cl, OPA)
A variety of reagents are available for the derivatization of primary and secondary amines. The selection of the reagent depends on the analytical method (e.g., HPLC with UV or fluorescence detection, LC-MS) and the specific properties of the analyte. The primary amino group (-NH₂) of this compound is the target for these reagents.
Dansyl Chloride (Dansyl-Cl): Also known as 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dansyl-Cl reacts with primary and secondary amines under mild basic conditions to form stable, highly fluorescent sulfonamide derivatives. sigmaaldrich.comnih.gov These derivatives are well-retained on reverse-phase columns and exhibit enhanced ionization efficiency in ESI-MS. nih.gov The reaction is robust and has been extensively used for the analysis of amino acids and biogenic amines. nih.govnih.gov
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): This reagent reacts with primary and secondary amines to form stable, UV-active carbamate (B1207046) derivatives. It is widely used in peptide synthesis and for the derivatization of amino acids for HPLC analysis.
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form highly fluorescent isoindole derivatives. A key advantage of OPA is that the reagent itself is not fluorescent, reducing background interference. However, the derivatives can sometimes be unstable.
| Derivatization Reagent | Abbreviation | Target Functional Group | Key Features of Derivative |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary and Secondary Amines | Highly fluorescent, stable, enhanced MS signal. sigmaaldrich.comnih.gov |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary and Secondary Amines | Strong UV absorbance. |
| o-Phthalaldehyde | OPA | Primary Amines (with a thiol) | Highly fluorescent, reagent is non-fluorescent. |
Impact on Chromatographic Behavior and Ionization Efficiency
Derivatization has a profound impact on how this compound behaves during analysis, leading to improved separation and detection.
Chromatographic Behavior: The polarity of a molecule dictates its retention in reversed-phase liquid chromatography (RPLC). Highly polar compounds, including some amines, may have poor retention on standard C18 columns, eluting too close to the solvent front. Derivatization replaces the polar amine group with a larger, less polar group (e.g., the dansyl group), which increases the hydrophobicity of the molecule. nih.gov This enhanced hydrophobicity leads to stronger interaction with the stationary phase, resulting in better retention and improved separation from other components in the sample matrix. nih.govscispace.com
Ionization Efficiency: The efficiency of ionization, particularly in ESI-MS, is critical for achieving low detection limits. Derivatization can significantly boost the signal response. For instance, tagging an analyte with a group that has a high proton affinity or a pre-existing fixed charge can enhance the formation of gas-phase ions. nih.govnih.gov Dansyl chloride derivatization, for example, adds a tertiary amine to the molecule, which helps to boost the signal in positive mode ESI. nih.gov Studies have shown that derivatization can increase ionization efficiency by an average of 0.9 and up to 2.5 log units for amino acids and biogenic amines. nih.gov This enhancement is crucial for the sensitive quantification of low-abundance analytes. Furthermore, derivatization can reduce the formation of undesirable adducts, such as sodium adducts, leading to cleaner mass spectra and more reliable quantification. nih.gov
Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related compounds like isoquinolin-5-amine and other bromo-isoquinolines provides insight into the expected structural features and the techniques used. researchgate.netsemanticscholar.org
The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer (e.g., a Rigaku AFC-5R diffractometer) and irradiated with a beam of X-rays. semanticscholar.org The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the elucidation of bond lengths, bond angles, and torsional angles.
For a molecule like this compound, crystallographic analysis would confirm the planarity of the isoquinoline ring system and determine the precise orientation of the bromo and amino substituents. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds involving the amine group and the ring nitrogen (N-H···N), which are known to consolidate crystal packing in related structures. researchgate.net
Conclusion
Summary of Research Findings on 4-Bromoisoquinolin-5-amine
Research on this compound has primarily centered on its utility as a precursor in the synthesis of more complex molecules. The compound, identified by its CAS number 16552-65-1, is a solid chemical reagent whose value lies in the specific arrangement of its functional groups: an amine at position 5 and a bromine atom at position 4 of the isoquinoline (B145761) core. chemsrc.combiosynth.com This configuration allows for selective chemical transformations, making it a valuable building block in organic synthesis.
A key documented application of this compound is its use as the starting material for the synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. prepchem.com In this process, the amino group of this compound is converted into a sulphonyl chloride group through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper salt. prepchem.com The resulting product, 4-Bromo-5-isoquinolinesulphonyl chloride, is itself a reactive intermediate used in further synthetic steps, particularly for creating sulfonamide derivatives, a common structural motif in many pharmaceutical drugs. prepchem.com
While direct biological activity studies on this compound are not extensively reported in the literature, its structural similarity to other biologically important isoquinolines suggests its potential as a scaffold for drug discovery. The isoquinoline nucleus is a core component of many compounds with a wide range of therapeutic properties, including antitumor and antimicrobial activities. niscpr.res.inbeilstein-journals.orgresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 16552-65-1 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.1 g/mol |
| Physical State | Solid |
| Synonyms | 5-Amino-4-bromoisoquinoline |
Challenges and Opportunities in Future Research
The study and application of this compound are not without their difficulties, which in turn create avenues for new scientific exploration.
Challenges: A significant challenge lies in the synthesis of the compound itself. The direct and selective halogenation of the isoquinoline ring at the C4 position is inherently difficult due to the electronic properties of the ring system, which favor substitution at the C5 and C8 positions. acs.org Overcoming this requires specialized synthetic strategies, which can be complex and may involve multi-step procedures with potential drawbacks like harsh reaction conditions or the use of expensive reagents. acs.orgconicet.gov.ar
Opportunities: The primary opportunity for future research resides in the compound's potential as a versatile synthetic intermediate. The bromine atom at the C4 position serves as a highly effective "synthetic handle." It can be readily replaced or coupled with other molecular fragments using modern cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the systematic and diverse functionalization of the isoquinoline core, enabling the creation of large libraries of novel compounds for biological screening.
Given that 4-substituted isoquinolines have shown important pharmacological activities, including roles as kinase inhibitors, there is a clear opportunity to use this compound to design and synthesize new potential therapeutic agents. acs.orgnih.gov Future work could focus on developing more efficient, cost-effective, and environmentally sustainable methods for its synthesis and subsequent derivatization. acs.orgresearchgate.net Exploring the untapped biological potential of its derivatives remains a significant frontier.
Perspective on the Broader Impact of Halogenated Aminoisoquinolines in Science
The scientific importance of a single compound is often best understood by examining the impact of the chemical family to which it belongs. Halogenated aminoisoquinolines, such as this compound, represent a class of molecules with considerable influence in medicinal chemistry and materials science.
The isoquinoline scaffold is widely recognized as a "privileged structure" in drug discovery, prized for its ability to interact with a diverse range of biological targets. researchgate.netnih.gov Derivatives have been developed as anticancer, antihypertensive, antimicrobial, and anti-inflammatory agents, among others. researchgate.netnih.gov The addition of an amino group can further enhance these biological activities and improve properties like solubility. openmedicinalchemistryjournal.com
The incorporation of a halogen atom (such as bromine) into this framework has a profound impact. Halogenation is a key strategy used by medicinal chemists to modulate a molecule's properties. It can influence a compound's:
Bioactivity: By altering electronic distribution and creating specific interactions, such as halogen bonding, with biological targets. nih.gov
Pharmacokinetic Profile: Affecting absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation can block metabolic pathways, thereby increasing a drug's stability and half-life in the body. diva-portal.orgresearchgate.net
Binding Affinity: The size and electronegativity of the halogen can fine-tune how tightly a molecule binds to its target receptor or enzyme. nih.gov
Therefore, the combination of the proven isoquinoline core, a reactive amino group, and a strategically placed halogen atom makes halogenated aminoisoquinolines exceptionally valuable. They are not merely compounds but key architectural platforms. They provide a direct route to novel, functionally diverse molecules that can be used to probe biological systems, identify new therapeutic leads, and contribute to the development of next-generation pharmaceuticals. acs.orgnih.gov
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Reagents |
|---|---|---|---|
| Microwave-assisted | 85–90 | 30–60 min | 4-Bromoaryl aldehydes, NH3 |
| NBS bromination | 70–75 | 6–8 hrs | NBS, DMF |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., aromatic proton splitting in δ 7.5–8.5 ppm region) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for isomers (e.g., distinguishing 4-bromo from 5-bromo positions) .
Note : Store the compound at 0–6°C in amber vials to prevent photodegradation .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
SAR studies require systematic modification of the core structure and biological testing:
Derivatization : Introduce substituents (e.g., methoxy, nitro groups) at positions 1, 3, or 8 to modulate electronic effects .
Biological assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays (IC₅₀ values) .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
Example : A 2023 study found that 4-bromo-8-methoxy derivatives showed 10-fold higher affinity for serotonin receptors compared to unsubstituted analogs .
Advanced: How should researchers address contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
Contradictions often arise from heterogeneity in experimental design. A meta-analysis approach is recommended:
Define inclusion criteria : Select studies with comparable assays (e.g., IC₅₀ measurements via similar protocols) .
Quantify heterogeneity : Use I² and H statistics to assess variability across studies. For example, an I² >50% indicates significant heterogeneity requiring subgroup analysis .
Sensitivity testing : Exclude outliers (e.g., studies using non-standardized cell lines) and re-analyze pooled data .
Case Study : A 2024 meta-analysis resolved discrepancies in antifungal activity data by stratifying results based on fungal strains (Candida vs. Aspergillus) .
Advanced: What strategies are effective for predicting retrosynthetic pathways for novel this compound derivatives?
Methodological Answer:
Machine learning tools and database mining enhance retrosynthesis planning:
- PISTACHIO/BKMS_METABOLIC databases : Identify feasible precursors (e.g., brominated phthalides or isoquinoline intermediates) .
- Reaxys/Scifinder : Filter reaction pathways by yield, solvent compatibility, and regioselectivity .
- Feasibility scoring : Prioritize routes with high "plausibility" scores (>0.8) and minimal protection/deprotection steps .
Q. Table 2: Predictive Tools for Retrosynthesis
| Tool | Key Feature | Application Example |
|---|---|---|
| PISTACHIO | Template-based pathway prediction | Bromine-directed coupling routes |
| Reaxys_BIOCATALYSIS | Enzyme-mediated reaction optimization | Green synthesis of chiral analogs |
Basic: What are the key stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Photostability : Degrades under UV light; use amber glassware and minimize ambient light exposure .
- Thermal stability : Decomposes above 120°C; avoid prolonged heating in reflux reactions .
- Moisture sensitivity : Hygroscopic in amine form; store under inert gas (N₂ or Ar) .
Advanced: How can researchers validate the regioselectivity of bromination in isoquinolin-5-amine derivatives?
Methodological Answer:
- Isotopic labeling : Use ⁷⁹Br/⁸¹Br NMR to track bromine incorporation .
- Competitive experiments : Compare bromination rates of isoquinoline vs. quinoline analogs under identical conditions .
- DFT calculations : Predict electronic favorability of bromine substitution at position 4 vs. 6 using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
